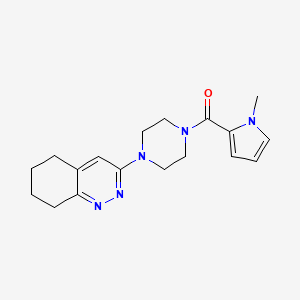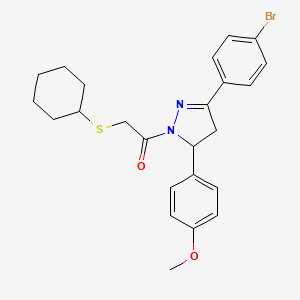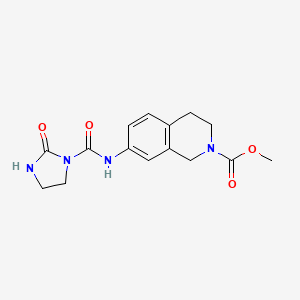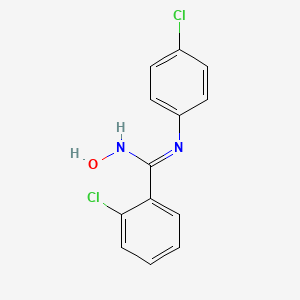
(1-metil-1H-pirrol-2-il)(4-(5,6,7,8-tetrahidrocinolin-3-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a multifaceted molecule that incorporates several functional groups and structural motifs, including pyrrol, piperazine, and tetrahydrocinnolin units. Its synthesis and properties are valuable in understanding its potential applications in pharmacology and material science.
Synthesis Analysis
The synthesis of complex organic compounds involving piperidine and pyridine rings, such as our compound, typically requires a multi-step process. Zhang et al. (2020) reported a method for synthesizing similar compounds starting from D-pyroglutaminol, indicating the complexity and the necessity of precise conditions for successful synthesis (Zhang, Qun‐Zheng et al., 2020).
Molecular Structure Analysis
Huang et al. (2021) studied the crystal structure and DFT analysis of boric acid ester intermediates with benzene rings, which, while not identical, share similarities with the molecular structure interest. Their findings highlight the importance of crystallographic and conformational analyses in understanding the molecular structure of complex organic compounds (Huang, P. et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds containing piperidine and pyridine units can be quite versatile. Knoops et al. (1997) described a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues, indicating potential routes for generating substances with similar structural features to our compound of interest (Knoops, N. et al., 1997).
Physical Properties Analysis
The physical properties of complex organic molecules are closely tied to their molecular structure. Studies like those conducted by Prasad et al. (2018) on similar compounds provide insights into how the arrangement of atoms and functional groups can influence characteristics such as solubility, melting point, and crystal structure (Prasad, S. et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing specific reactions, are critical for understanding the applications of a compound. The work by Ghandi et al. (2016) on synthesizing novel N-substituted pyrrolidine-2-one containing piperazine derivatives offers valuable insights into the chemical behavior of related compounds (Ghandi, M. et al., 2016).
Aplicaciones Científicas De Investigación
Potencial Antimicrobiano
El compuesto ha sido investigado por sus propiedades antimicrobianas. Notablemente, derivados como 1a y 1b han mostrado una actividad prometedora contra microorganismos . La investigación adicional en esta área podría explorar su mecanismo de acción y aplicaciones potenciales en la lucha contra las infecciones.
Actividad Antifúngica
En los estudios, el compuesto exhibió propiedades antifúngicas. El anillo de benceno del grupo indazol jugó un papel crucial, lo que sugiere que la electropositividad mejora su eficacia antifúngica . Los investigadores podrían explorar su uso en el desarrollo de nuevos agentes antifúngicos.
Potencial Anti-VIH-1
Una clase relacionada de compuestos, las xanthenonas indolílicas y oxocromenílicas, ha sido investigada por su actividad anti-VIH-1. Los estudios de acoplamiento molecular revelaron su potencial como inhibidores contra el virus . Si bien no está directamente relacionado con nuestro compuesto, esto destaca el potencial terapéutico más amplio de estructuras similares.
Estudios Antivirales
Dada la intrigante estructura del compuesto, podría valer la pena explorar su potencial antiviral. La investigación de sus efectos contra virus específicos podría proporcionar información valiosa para el descubrimiento de fármacos.
En resumen, este compuesto ofrece un rico panorama para la exploración científica, abarcando aplicaciones antimicrobianas, antifúngicas, anti-VIH-1, anticancerígenas, antiinflamatorias y antivirales. Los investigadores pueden profundizar en cada campo para desbloquear todo su potencial terapéutico . 🌟
Propiedades
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-21-8-4-7-16(21)18(24)23-11-9-22(10-12-23)17-13-14-5-2-3-6-15(14)19-20-17/h4,7-8,13H,2-3,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJJKKHJJQIQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)





![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)
![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)
![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)
